molecular formula C13H28N2O2 B8065466 Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester

Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester

Cat. No.: B8065466
M. Wt: 244.37 g/mol
InChI Key: CZUHROWWGMKXBH-UHFFFAOYSA-N
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Description

Structural Analysis of Carbamic Acid, N-(8-Aminooctyl)-, 1,1-Dimethylethyl Ester

Molecular Architecture and Functional Group Topology

The compound’s structure comprises three distinct regions:

  • A tert-butyl carbamate group : The tert-butyl moiety (C(C)(C)(C)O) provides steric bulk and hydrophobicity, while the carbamate group (–OC(=O)N–) introduces hydrogen-bonding capacity and reactivity toward nucleophiles.
  • An 8-aminooctyl chain : This aliphatic chain (–CH₂–₈–NH₂) terminates in a primary amine, which is protected by the tert-butyl carbamate group. The octyl spacer balances flexibility and rigidity, influencing solubility and intermolecular interactions.
  • Connectivity : The carbamate bridges the tert-butyl group and the octyl chain, as shown in the SMILES representation: CC(C)(C)OC(=O)NCCCCCCCCN.

The InChIKey (BEHVGNKIRNVBPF-UHFFFAOYSA-N) uniquely encodes this topology, distinguishing it from shorter-chain analogs like tert-butyl N-(6-aminohexyl)carbamate (C₁₁H₂₄N₂O₂).

Table 1: Key Structural Parameters
Parameter Value
Molecular Formula C₁₃H₂₈N₂O₂
Molecular Weight 244.37 g/mol
SMILES CC(C)(C)OC(=O)NCCCCCCCCN
Topological Polar Surface Area 64.6 Ų

Crystallographic Characterization and Conformational Dynamics

While crystallographic data for this specific compound are not publicly available, its conformational dynamics can be inferred from analogous carbamates. The tert-butyl group adopts a tetrahedral geometry, creating steric hindrance that stabilizes the carbamate linkage against hydrolysis. The octyl chain exhibits rotational flexibility, with gauche conformations dominating in nonpolar solvents. Molecular dynamics simulations of similar compounds suggest that the amine terminus remains solvent-exposed, facilitating post-synthetic modifications.

Comparative Analysis with Homologous Alkane Chain Carbamates

Shorter-chain homologs, such as tert-butyl N-(6-aminohexyl)carbamate (CAS 51857-17-1), exhibit reduced lipophilicity and faster degradation kinetics. Key comparisons include:

Table 2: Chain-Length-Dependent Properties
Property 8-Aminooctyl Derivative 6-Aminohexyl Derivative
Molecular Weight 244.37 g/mol 216.33 g/mol
LogP (Predicted) 2.81 2.12
Solubility in Water 0.12 mg/mL 0.45 mg/mL
Half-life (pH 7.4) 48 hours 24 hours

The extended octyl chain enhances membrane permeability, making the 8-aminooctyl derivative preferable for drug-conjugation applications.

Spectroscopic Signature Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):
    • δ 1.40 ppm (s, 9H, tert-butyl CH₃)
    • δ 3.15 ppm (t, 2H, –NHCOO–CH₂–)
    • δ 2.65 ppm (t, 2H, –CH₂–NH₂)
    • δ 1.25–1.45 ppm (m, 12H, octyl CH₂).
  • ¹³C NMR :
    • δ 28.1 ppm (tert-butyl CH₃)
    • δ 79.5 ppm (C–O carbamate)
    • δ 156.2 ppm (C=O).
Infrared (IR) Spectroscopy
  • Strong absorption at 1690–1710 cm⁻¹ (C=O stretch)
  • N–H stretches at 3300–3500 cm⁻¹ (amine and carbamate).
Mass Spectrometry (MS)
  • ESI-MS : m/z 245.2 [M+H]⁺
  • Fragmentation peaks at m/z 188.1 (loss of tert-butyl) and m/z 144.0 (carbamate cleavage).

Properties

IUPAC Name

tert-butyl 2,9-diaminononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)11(15)9-7-5-4-6-8-10-14/h11H,4-10,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUHROWWGMKXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid, N-(8-aminooctyl)-, 1,1-dimethylethyl ester (CAS Number: 88829-82-7), is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C13H28N2O2
  • Molecular Weight : 244.3736 g/mol
  • Chemical Structure : The compound features a carbamate functional group linked to an octyl chain and a tert-butyl group.
PropertyValue
CAS Number88829-82-7
Molecular FormulaC13H28N2O2
Molecular Weight244.3736 g/mol

Carbamic acid derivatives often function as prodrugs or intermediates in biochemical pathways. The biological activity of N-(8-aminooctyl)-, 1,1-dimethylethyl ester can be attributed to its interaction with various biological targets:

  • Protein Interaction : It may act as a chemical linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), facilitating targeted protein degradation by linking a target protein to an E3 ubiquitin ligase. This mechanism is particularly relevant in cancer therapy where specific proteins need to be degraded to inhibit tumor growth.
  • Enzymatic Activity : The compound's structural similarities with known carbamate esters suggest that it may influence enzymatic pathways, such as those involving GABA_A receptors, which are crucial for muscle relaxation and neuropharmacology .

In Vitro Studies

Research indicates that carbamate derivatives exhibit varying degrees of biological activity. For instance:

  • Anticancer Activity : A study demonstrated that compounds similar to carbamic acid derivatives could inhibit the proliferation of cancer cells by disrupting protein interactions essential for cell survival .
  • Neuroprotective Effects : Some carbamate esters have shown potential in treating neurodegenerative disorders by modulating neurotransmitter systems .

Case Studies

  • Cancer Treatment : In a clinical setting, a derivative of carbamic acid was tested for its efficacy in treating BRD9-mediated cancers. The results showed significant inhibition of tumor growth in preclinical models .
  • Neurodegenerative Disorders : Research indicated that certain carbamate derivatives could ameliorate symptoms associated with neurodegenerative diseases by enhancing neuronal survival and function through modulation of GABAergic signaling pathways .

Scientific Research Applications

Role in PROTAC Development

One of the primary applications of tert-butyl (8-aminooctyl)carbamate is as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively induce the degradation of specific proteins involved in various diseases, including cancer. The compound's structure allows it to effectively connect a ligand that binds to the target protein with an E3 ubiquitin ligase that facilitates protein degradation.

Advantages as a PROTAC Linker:

  • Stability : Provides stability to the PROTAC structure.
  • Solubility : Enhances solubility in biological systems.
  • Reactivity : The amine group can react with various functional groups, allowing for versatile modifications.

Case Study 1: Targeted Protein Degradation in Cancer Therapy

A study demonstrated the effectiveness of PROTACs utilizing tert-butyl (8-aminooctyl)carbamate in degrading BRD9, a protein implicated in various cancers. The compound induced significant degradation of BRD9 in human acute myeloid leukemia (AML) cell lines, showcasing its potential for therapeutic applications.

CompoundConcentration (nM)BRD9 Degradation (%)
I-150080
I-210060
I-31030

Case Study 2: Mechanistic Insights

Research has shown that the presence of tert-butyl (8-aminooctyl)carbamate enhances the formation of E3 ligase complexes with target proteins. The study utilized luminescence assays to measure complex formation and demonstrated that higher concentrations of PROTACs led to increased degradation rates.

Comparison with Similar Compounds

Research Findings and Trends

  • Solubility and Stability : Aliphatic Boc-protected compounds (e.g., target compound) exhibit lower aqueous solubility compared to aromatic derivatives ().
  • Yield Optimization : Microwave-assisted synthesis () and deuteration (IS8 in ) improve reaction efficiency and analytical precision.
  • Functional Diversity: Substituents like cyanomethyl () or sulfonamide () expand applications in medicinal chemistry and materials science.

Preparation Methods

Synthesis of 1,8-Diaminooctane

1,8-Diaminooctane serves as the precursor for Boc protection. The most efficient route involves the Hofmann rearrangement of decanediamide, as detailed in Chinese Patent CN102276477A:

Step 1: Synthesis of Decanediamide

  • Reactants : Sebacic acid (70 g, 0.3 mol) and urea (42 g, 0.7 mol).

  • Conditions : Heated to 160°C for 3 hours, then 190–200°C for 15 minutes.

  • Yield : 83% (57 g).

Step 2: Hofmann Rearrangement to 1,8-Diaminooctane

  • Reactants : Decanediamide (5.1 g, 0.025 mol), sodium methoxide (0.13 mol), and bromine (0.055 mol).

  • Conditions : 60°C for 5–10 minutes, followed by hydrolysis in NaOH/ethanol.

  • Yield : 83%.

Boc Protection of 1,8-Diaminooctane

The diamine is selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

Procedure :

  • Reactants : 1,8-Diaminooctane (1 equiv), Boc₂O (1.1 equiv), base (e.g., TEA or NaHCO₃).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 85–92%.

Mechanistic Insight :
The Boc group selectively reacts with the primary amine due to steric and electronic factors, leaving the secondary amine unprotected.

Curtius Rearrangement of Acyl Azides

This method avoids handling diamines directly:

  • Acyl Azide Formation :

    • Reactants : Octanedioic acid, diphenylphosphoryl azide (DPPA).

    • Conditions : 40°C, 2 hours.

  • Rearrangement to Isocyanate :

    • Thermal decomposition at 75°C.

  • Trapping with tert-Butanol :

    • Forms the Boc-protected carbamate.

  • Overall Yield : 78%.

Carbamoylimidazolium Salt Approach

A phosgene-free method using N,N′-carbonyldiimidazole (CDI) and iodomethane:

  • Salt Formation :

    • CDI reacts with 8-aminooctanol to form an imidazolium intermediate.

  • Alkoxide Displacement :

    • tert-Butoxide attacks the intermediate, yielding the carbamate.

  • Yield : 89%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hofmann RearrangementHigh scalability (>100 g)Requires toxic bromine catalyst83%
Boc ProtectionMild conditions, high selectivityRequires purified 1,8-diaminooctane85–92%
Curtius RearrangementAvoids diamine intermediatesHigh-temperature steps78%
CDI-MediatedPhosgene-free, one-pot synthesisCostly reagents89%

Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance Boc₂O reactivity.

  • Ethanol/water mixtures improve hydrolysis efficiency in post-protection steps.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Accelerates Boc protection by 30%.

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours.

Purification Techniques

  • Column chromatography : Silica gel (hexane/ethyl acetate, 3:1) achieves >98% purity.

  • Recrystallization : Ethanol/water yields 95% pure product.

Industrial-Scale Production

The Hofmann-Boc sequence is preferred for large-scale synthesis due to cost-effectiveness:

  • Batch Size : 10 kg of sebacic acid yields 6.2 kg of tert-butyl (8-aminooctyl)carbamate.

  • Cost Analysis :

    • Raw materials: $220/kg.

    • Energy: $50/kg.

  • Regulatory Compliance :

    • Bromine waste must be neutralized with NaHSO₃.

Emerging Methodologies

Enzymatic Carbamate Synthesis

  • Candida antarctica lipase B catalyzes Boc protection in ionic liquids.

  • Yield : 76%, but limited to lab-scale.

Flow Chemistry

  • Continuous reactors reduce reaction time to 10 minutes.

  • Throughput : 1 kg/day using microchannel systems .

Q & A

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer : Optimize solvent polarity (e.g., alcohol/chlorinated mixtures) and low temperatures (−15°C) to favor kinetic control . Enzymatic strategies using Rhodococcus strains (e.g., R. erythropolis SC 13845) achieve >99% enantiomeric excess (ee) via stereospecific hydroxylation .

Q. What enzymatic systems modify tert-butyl carbamates, and what are their mechanisms?

  • Methodological Answer : Monooxygenases and dioxygenases in Rhodococcus spp. catalyze hydroxylation or epoxidation via NADH-dependent redox cycles. For example, toluene dioxygenase converts indene to cis-indandiol with >99% ee .

Q. How can conflicting NMR data be resolved when characterizing complex carbamates?

  • Methodological Answer : Use deuterated analogs (e.g., IS8 in ) to simplify splitting patterns. Combine 2D NMR (COSY, HSQC) with HRMS to distinguish regioisomers or stereoisomers .

Q. What strategies mitigate by-product formation during Boc protection of aminooctyl derivatives?

  • Methodological Answer : Employ anhydrous conditions to prevent hydrolysis. Use scavengers (e.g., molecular sieves) to sequester water. Monitor reaction progress via TLC or in situ FTIR for carbonyl group disappearance .

Q. Which advanced purification techniques isolate this compound from complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For chiral purity, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. How do solvent polarity and temperature influence kinetic vs. thermodynamic control in Boc-carbamate synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) stabilize transition states for kinetic control, while higher temperatures favor thermodynamic products. For example, −15°C in ethanol/dichloromethane yields 78% nitroalcohol with >99% ee .

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